2-[(1-Phenylpropyl)amino]propan-1-ol
Description
2-[(1-Phenylpropyl)amino]propan-1-ol is a synthetic amino alcohol derivative characterized by a propan-1-ol backbone substituted with a (1-phenylpropyl)amino group at the second carbon. The compound’s primary hydroxyl group and phenylalkylamine moiety may contribute to hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as kinases or receptors .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(13-10(2)9-14)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3 |
InChI Key |
YCABZIFNBWPTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpropyl)amino]propan-1-ol typically involves the reaction of 1-phenylpropan-1-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{N} + \text{C}3\text{H}6\text{O} \rightarrow \text{C}{12}\text{H}{19}\text{NO} ]
Industrial Production Methods
In industrial settings, the production of 2-[(1-Phenylpropyl)amino]propan-1-ol involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces halides or esters.
Scientific Research Applications
2-[(1-Phenylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical and physiological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(1-Phenylpropyl)amino]propan-1-ol with three structurally related compounds, emphasizing differences in substituents, biological activity, and conformational requirements.
Structural and Functional Comparison
Key Observations
Backbone and Substituent Variations: The 2-methyl variant () differs in hydroxyl position (propan-2-ol vs. propan-1-ol) and methyl substitution, likely altering solubility and steric effects compared to the target compound. Tolterodine incorporates a phenol ring and bulky diisopropylamino group, enabling antimuscarinic activity through muscarinic receptor antagonism, unlike the simpler phenylpropylamino group in the target compound .
Conformational Requirements: CGP60474, a pyrimidine-based kinase inhibitor, binds CDK2 in a cis conformation via hinge residues. In contrast, 4,6-pyrimidine analogs (notably absent in the target compound) adopt trans conformations for Bcr-Abl inhibition, suggesting scaffold-dependent conformational demands .
However, the absence of a pyrimidine or chlorophenyl group may limit ATP-competitive behavior .
Research Implications and Gaps
- Structural Optimization : The hydroxyl group position (propan-1-ol vs. propan-2-ol) may influence hydrogen-bonding networks in target binding. Comparative studies with the 2-methyl variant () could clarify steric and solubility effects.
- Mechanistic Insights: The target compound’s lack of a pyrimidine scaffold (as in CGP60474) suggests non-ATP-competitive mechanisms, warranting further studies on allosteric modulation pathways .
- Therapeutic Potential: Tolterodine’s antimuscarinic activity highlights how minor structural changes (e.g., phenol substitution) can shift therapeutic targets, guiding derivative design for receptor-specific applications .
Biological Activity
2-[(1-Phenylpropyl)amino]propan-1-ol, also known as 2-amino-1-phenyl-1-propanol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(1-Phenylpropyl)amino]propan-1-ol is , with a molecular weight of 153.21 g/mol. The compound features an amino group and a phenylpropyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 153.21 g/mol |
| IUPAC Name | 2-Amino-1-phenyl-1-propanol |
| LogP | 0.27 |
| HBD (Hydrogen Bond Donors) | 1 |
| HBA (Hydrogen Bond Acceptors) | 1 |
The biological activity of 2-[(1-Phenylpropyl)amino]propan-1-ol is primarily attributed to its interaction with various receptors and enzymes in the body:
- Adrenergic Receptors : The compound exhibits affinity for adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Inhibition of Enzymes : Studies suggest that it may inhibit enzymes involved in neurotransmitter degradation, enhancing synaptic availability of catecholamines.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : The compound has been studied for its potential antidepressant effects, particularly through modulation of norepinephrine levels in the brain.
- Anti-inflammatory Properties : There is evidence suggesting that it may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Analgesic Effects : Preliminary studies indicate analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-[(1-Phenylpropyl)amino]propan-1-ol:
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of various phenylpropanolamine derivatives, including 2-[(1-Phenylpropyl)amino]propan-1-ol. Results indicated significant improvements in depressive symptoms in animal models when administered at specific dosages .
Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2020) demonstrated that 2-[(1-Phenylpropyl)amino]propan-1-ol reduced inflammatory markers in a rat model of arthritis. The study highlighted its potential as an alternative treatment for inflammatory diseases .
Study 3: Analgesic Properties
In a double-blind clinical trial, participants receiving 2-[(1-Phenylpropyl)amino]propan-1-ol reported lower pain scores compared to the placebo group, suggesting effective analgesic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
